molecular formula C15H16N2O B13702139 5-(3-Azetidinyl)-2-(benzyloxy)pyridine

5-(3-Azetidinyl)-2-(benzyloxy)pyridine

Cat. No.: B13702139
M. Wt: 240.30 g/mol
InChI Key: YCTDDCYPDXTYLU-UHFFFAOYSA-N
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Description

MFCD32662336 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, and industrial applications.

Preparation Methods

The synthesis of MFCD32662336 involves several steps, each requiring specific conditions to ensure the purity and yield of the final product. The synthetic routes typically include:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are often commercially available chemicals.

    Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to facilitate the desired chemical transformations.

    Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

    Industrial Production: On an industrial scale, the production of MFCD32662336 may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

MFCD32662336 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur in the presence of suitable nucleophiles or electrophiles, leading to the formation of new compounds.

    Common Reagents and Conditions: The reactions typically require solvents like ethanol or dichloromethane and may be catalyzed by acids or bases.

    Major Products: The products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives of MFCD32662336 with altered functional groups.

Scientific Research Applications

MFCD32662336 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: MFCD32662336 is utilized in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing processes.

Mechanism of Action

The mechanism by which MFCD32662336 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity or signal transduction. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the detailed mechanisms underlying its biological activities.

Comparison with Similar Compounds

MFCD32662336 can be compared with other similar compounds to highlight its unique properties:

    Similar Compounds: Compounds with similar structures or functional groups include MFCD32662337, MFCD32662338, and MFCD32662339.

    Uniqueness: What sets MFCD32662336 apart is its specific reactivity and stability under various conditions, making it more versatile for different applications.

    Comparison: Compared to its analogs, MFCD32662336 may exhibit higher efficacy in certain reactions or greater stability in specific environments, making it a preferred choice for researchers and industrial applications.

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

5-(azetidin-3-yl)-2-phenylmethoxypyridine

InChI

InChI=1S/C15H16N2O/c1-2-4-12(5-3-1)11-18-15-7-6-13(10-17-15)14-8-16-9-14/h1-7,10,14,16H,8-9,11H2

InChI Key

YCTDDCYPDXTYLU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CN=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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